2-(2-Methoxyethyl)oxirane
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Overview
Description
2-(2-Methoxyethyl)oxirane is an organic compound with the molecular formula C₅H₁₀O₂. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring substituted with a 2-methoxyethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
Oxiranes, also known as epoxides, are generally known to react with a wide range of nucleophiles, including water, alcohols, and amines, under both acidic and basic conditions .
Mode of Action
The mode of action of 2-(2-Methoxyethyl)oxirane is likely to involve its reaction with nucleophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. When a nucleophile attacks the oxirane ring, it opens to form a new bond with the nucleophile, resulting in a change in the compound’s structure .
Pharmacokinetics
These compounds were found to be resistant to nuclease metabolism in both plasma and tissue. Their plasma clearance was dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment could lead to premature ring-opening reactions, potentially reducing the compound’s efficacy . Additionally, factors such as pH and temperature could affect the compound’s stability and reactivity .
Biochemical Analysis
Cellular Effects
It has been suggested that 2’-O-methoxyethyl modifications can improve the specificity and activity of small interfering RNAs (siRNAs), which are used to silence gene expression . This suggests that 2-(2-Methoxyethyl)oxirane may have potential effects on gene expression and cellular metabolism.
Molecular Mechanism
Oxiranes are known to undergo ring-opening reactions, which could potentially lead to interactions with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Methoxyethyl)oxirane can be synthesized through the reaction of 2-methoxyethanol with an epoxidizing agent such as a peracid. The reaction typically involves the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Methoxyethyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-oxirane: Similar in structure but with a methyl group instead of a 2-methoxyethyl group.
2-(2-Fluorophenoxy)methyl)oxirane: Contains a fluorophenoxy group, leading to different reactivity and applications.
2-(2-Naphthyloxy)methyl)oxirane: Contains a naphthyloxy group, used in different chemical syntheses.
Uniqueness
2-(2-Methoxyethyl)oxirane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research areas where other oxiranes may not be suitable.
Properties
IUPAC Name |
2-(2-methoxyethyl)oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-6-3-2-5-4-7-5/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIXGOYPGXGNFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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